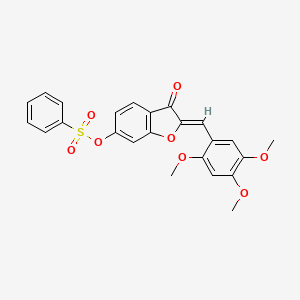

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Übersicht

Beschreibung

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that features a benzofuran core with a benzenesulfonate group and a trimethoxybenzylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a carbonyl compound reacts with an active methylene compound in the presence of a base. For instance, 2,4,5-trimethoxybenzaldehyde can be condensed with a suitable methylene compound under basic conditions to form the benzylidene intermediate. This intermediate can then undergo further reactions to introduce the benzofuran and benzenesulfonate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations means that it could be modified to enhance its pharmacological properties, such as increasing its potency or improving its pharmacokinetic profile.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or other materials to impart specific characteristics, such as increased stability or enhanced optical properties.

Wirkmechanismus

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of downstream effects, ultimately leading to the compound’s observed biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trimethoxybenzylidene propanedinitrile: This compound shares the trimethoxybenzylidene moiety but differs in the rest of its structure.

2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline: Another compound with the trimethoxybenzylidene group, but with different substituents.

Uniqueness

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is unique due to its combination of a benzofuran core, a benzenesulfonate group, and a trimethoxybenzylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the benzofuran core may enhance its stability and reactivity, while the benzenesulfonate group could improve its solubility and bioavailability.

Biologische Aktivität

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a benzofuran core and multiple methoxy substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 486.5 g/mol. The compound's unique structural features include:

| Feature | Description |

|---|---|

| Core Structure | Benzofuran |

| Functional Groups | Ketone, sulfonate, and methoxy groups |

| Stereochemistry | (Z) configuration |

Biological Activity

The biological activity of this compound has been explored through various studies. Its structural components suggest potential activities including:

- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant capabilities due to their ability to scavenge free radicals.

- Anticancer Activity : The benzofuran core is known for its anticancer properties, with studies indicating that derivatives can inhibit tumor growth.

- Antimicrobial Effects : The presence of the sulfonate group may enhance antibacterial activity against various pathogens.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The trimethoxybenzylidene group can interact with enzymes, potentially inhibiting their activity.

- DNA Intercalation : The benzofuran structure may intercalate with DNA, affecting gene expression and cellular function.

- Enhanced Solubility : The sulfonate group increases the compound's solubility and bioavailability.

Case Studies and Research Findings

Research has demonstrated the biological potential of related compounds. For instance:

- Curcumin Analogues : Similar compounds have shown significant antioxidant and anticancer activities in vitro and in vivo studies.

- Benzofuran Derivatives : Studies on benzofuran derivatives have indicated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Curcumin | Diarylheptanoid | Antioxidant, anticancer |

| Benzofuran Derivative A | Benzofuran core | Anticancer |

| Sulfonamide Compound B | Sulfonamide group | Antibacterial activity |

| Trimethoxyphenol C | Multiple methoxy substituents | Anti-inflammatory effects |

Potential Applications

The potential applications of this compound include:

- Medicinal Chemistry : As a candidate for drug development targeting cancer and microbial infections.

- Material Science : Due to its photonic properties suitable for optoelectronic devices.

- Research Applications : As a model compound for studying the interaction of benzofurans with biological systems.

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBMMGFKSAHFG-FMCGGJTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.